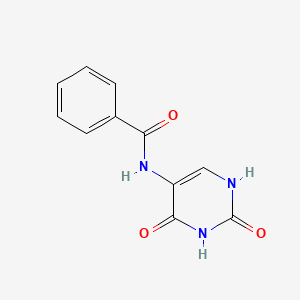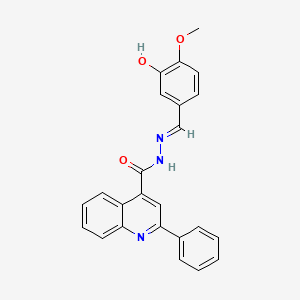![molecular formula C9H11N3O2S B5583347 [(2-Phenoxyacetyl)amino]thiourea](/img/structure/B5583347.png)
[(2-Phenoxyacetyl)amino]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-Phenoxyacetyl)amino]thiourea is an organosulfur compound that belongs to the class of thiourea derivatives. Thiourea derivatives have garnered significant attention in the field of organic synthesis due to their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Phenoxyacetyl)amino]thiourea typically involves the reaction of phenoxyacetic acid with thiourea in the presence of a suitable condensing agent. One common method involves the use of carbodiimides as condensing agents to facilitate the formation of the amide bond between phenoxyacetic acid and thiourea . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under mild conditions.
Industrial Production Methods
Industrial production of thiourea derivatives often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The process may include steps such as crystallization, filtration, and recrystallization to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
[(2-Phenoxyacetyl)amino]thiourea undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted thiourea derivatives
Scientific Research Applications
[(2-Phenoxyacetyl)amino]thiourea has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of [(2-Phenoxyacetyl)amino]thiourea involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit mitogen-activated protein kinase (MK-2) enzyme, which plays a crucial role in cell proliferation and survival . The compound forms strong hydrogen bonds with the ATP binding pocket of the enzyme, thereby inhibiting its activity and leading to cell death .
Comparison with Similar Compounds
[(2-Phenoxyacetyl)amino]thiourea can be compared with other thiourea derivatives such as:
- 1-(2-Aminoethyl)thiourea
- N,N’-(Iminodiethane-2,1-diyl)bis(thiourea)
- 1-[1-Methyl-2-(phenylamino)ethyl]thiourea
These compounds share similar structural features but differ in their biological activities and applications. This compound is unique due to its specific interaction with molecular targets such as MK-2 enzyme, making it a promising candidate for anticancer therapy .
Properties
IUPAC Name |
[(2-phenoxyacetyl)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S/c10-9(15)12-11-8(13)6-14-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13)(H3,10,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJZPHKZSTWNQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NNC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2-furamide](/img/structure/B5583273.png)


![2-(4-bromophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5583302.png)
![2-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)pyridine](/img/structure/B5583303.png)
![N-benzyl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5583311.png)
![2-cyclopentyl-9-(5-phenyl-1,3,4-thiadiazol-2-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5583315.png)
![methyl 7-[4-(dimethylamino)phenyl]-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5583321.png)
![2-nitro-N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B5583333.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-5-propyl-3-isoxazolecarboxamide](/img/structure/B5583334.png)
![5-(Pyrrolidin-1-ylmethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5583340.png)
![1-(3-Chlorophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5583351.png)


